2-Ethylidenehydrazinecarboxamide

Overview

Description

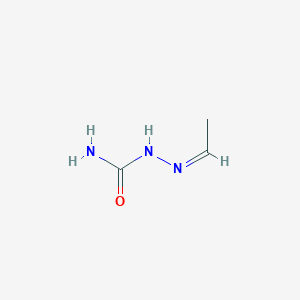

2-Ethylidenehydrazinecarboxamide (2-EHCA) is an organic compound with the molecular formula C4H6N2O2. It is a white, odorless crystalline solid that is soluble in water. 2-EHCA is used in a variety of scientific and industrial applications, including synthesis of organic compounds, drug design, and as a reagent for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and DNA Binding

A novel compound related to 2-Ethylidenehydrazinecarboxamide, synthesized by Sennappan et al. (2020), underwent C-demethylation and a 1, 2-amino shift to form a new molecule. This molecule was then characterized using various spectroscopy techniques and X-ray diffraction. The DNA binding studies of these compounds indicated hyperchromism with bathochromic shift, implying potential applications in molecular docking and virtual screening for anticancer activity. This research highlights the compound's relevance in the synthesis of novel molecules with potential pharmacological applications (Sennappan et al., 2020).

Herbicide Degradation and Plant Metabolism

The degradation of simazine, a herbicide structurally related to this compound, by corn seedlings was studied by Hamilton and Moreland (1962). This research provides insights into how similar compounds can be metabolized by plants, which is crucial for understanding environmental impacts and the development of eco-friendly herbicides (Hamilton & Moreland, 1962).

Enzyme Activity in Plant Growth

Wu, Singh, and Salunkhe (1971) investigated the effect of triazine herbicides, including compounds similar to this compound, on the activity of delta-aminolevulinic acid dehydratase in pea seedlings. This enzyme is crucial for the biosynthesis of porphyrins, heme compounds, and chlorophyll, indicating the compound's influence on plant growth and development (Wu, Singh, & Salunkhe, 1971).

Anticonvulsant Evaluation

Ahsan et al. (2013) synthesized analogs of this compound and evaluated their anticonvulsant activities. This research demonstrates the compound's potential in the development of new medications for treating seizures and related neurological conditions (Ahsan et al., 2013).

Environmental Impact Studies

Research by Martin et al. (1978) on the washoff of herbicides, including compounds related to this compound, from corn residue provides essential data on the environmental impact and behavior of these chemicals in agricultural settings (Martin et al., 1978).

Biochemical Studies and Tyrosinase Inhibition

Chaves et al. (2018) synthesized novel derivativesof this compound and investigated their interaction with tyrosinase, an enzyme involved in melanin production. The research revealed significant tyrosinase inhibitory activity, suggesting applications in the treatment of hyperpigmentation disorders or as a tool in biochemical studies of melanin biosynthesis (Chaves et al., 2018).

Antimicrobial Properties

Biyala, Fahmi, and Singh (2004) conducted synthetic, spectroscopic, and biological studies of palladium and platinum complexes derived from compounds including this compound derivatives. These complexes showed significant fungicidal and bactericidal activities, indicating potential applications in antimicrobial treatments (Biyala, Fahmi, & Singh, 2004).

Ethylene Biosynthesis Inhibition

Sun et al. (2017) discovered that pyrazinamide, a drug related to this compound, inhibits ethylene biosynthesis in Arabidopsis thaliana. This finding suggests potential applications in agriculture to control fruit ripening and flower senescence, thus reducing postharvest losses (Sun et al., 2017).

Agricultural Yield and Quality Improvement

Kay (1971) studied the application of atrazine and simazine, compounds related to this compound, on various plants, resulting in increased forage yields, plant protein, and nitrate. This research demonstrates the compound's potential to enhance agricultural productivity and food quality (Kay, 1971).

Automated Synthesis in Pharmaceutical Applications

Ingham et al. (2014) described the use of a Raspberry Pi® computer for controlling flow chemistry devices in the synthesis of pyrazine-2-carboxamide, a component of a tuberculosis treatment drug. This illustrates the role of this compound derivatives in automated, efficient drug synthesis processes (Ingham et al., 2014).

Melanoma Cytotoxicity

Wolf et al. (2004) discovered that radioiodinated benzamides, structurally related to this compound, show selective activity against melanotic melanoma. This research provides a foundation for developing targeted drug delivery systems for melanoma therapy (Wolf et al., 2004).

properties

IUPAC Name |

[(E)-ethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNNCDSJWDQYPW-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031987 | |

| Record name | (2E)-2-Ethylidenhydrazincarboxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591-86-6 | |

| Record name | (2E)-2-Ethylidenhydrazincarboxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about acetaldehyde semicarbazone can be obtained from its vibrational spectra?

A: Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the structure of acetaldehyde semicarbazone. By analyzing the characteristic frequencies of molecular vibrations observed in the spectra, researchers can identify the presence of specific functional groups within the molecule []. Additionally, comparing experimental spectra with theoretical calculations performed using quantum chemistry codes like Gaussian03 enables the determination of the molecule's geometrical parameters []. This combined approach offers a comprehensive understanding of the structural characteristics of acetaldehyde semicarbazone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)